Benzofuran-5-carboxamide
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Overview
Description
Benzofuran-5-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the 5-position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-5-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Benzofuran-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of viruses and bacteria . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the carboxamide group but shares the benzofuran ring structure.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Coumarin: A structurally related compound with a fused benzene and lactone ring system.
Uniqueness: Benzofuran-5-carboxamide is unique due to the presence of the carboxamide group, which can enhance its biological activity and pharmacological properties. This functional group allows for additional interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
Benzofuran-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Benzofuran derivatives, including this compound, exhibit a wide range of biological properties:
- Antitumor Activity : Many studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain benzofuran compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers .
- Antibacterial Properties : this compound has shown promising antibacterial activity against several strains of bacteria, making it a candidate for further development in antibiotic therapies .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as 5-lipoxygenase, which plays a crucial role in inflammatory processes and leukotriene biosynthesis .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By inhibiting enzymes like 5-lipoxygenase, this compound can reduce the production of inflammatory mediators, which are implicated in conditions such as asthma and allergic reactions .
- Cytotoxic Effects : The compound disrupts cellular processes in cancer cells, leading to apoptosis. The presence of specific substituents on the benzofuran ring can enhance its cytotoxicity by improving interaction with cellular targets .
Structure-Activity Relationship (SAR)
Research into the SAR of benzofuran derivatives indicates that modifications to the benzofuran structure can significantly impact their biological activity:
Substituent Position | Effect on Activity | Example Compound | IC50 (μM) |
---|---|---|---|
C-2 | Critical for cytotoxic activity | 3-Bromo-benzofuran | 0.1 |
N-phenyl ring | Enhances hydrophobic interactions | 5-Chlorobenzofuran | 5 |
C-6 hydroxyl group | Essential for antimicrobial activity | Benzofuran derivatives | Varies |
The presence of halogen atoms at specific positions has been shown to enhance cytotoxicity against leukemia cells, with certain compounds demonstrating IC50 values as low as 0.1 μM without affecting normal cells .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various benzofuran derivatives for their antiproliferative effects against MCF-10A mammary gland epithelial cells. Compounds with specific substitutions exhibited notable cytotoxicity, indicating that structural modifications can lead to improved anticancer properties .
- Antimicrobial Studies : In vitro tests on synthesized benzofuran derivatives revealed significant antimicrobial activity against Mycobacterium tuberculosis. Compounds were found to have minimum inhibitory concentrations (MIC) as low as 2 μg/mL, showcasing their potential as new therapeutic agents against resistant strains .
- Inhibition of Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) : A derivative was identified as a potent inhibitor of mPTPB with an IC50 value of 38 nM, indicating its potential role in treating tuberculosis by restoring macrophage immune responses .
Properties
IUPAC Name |
1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOLVRRGFFRUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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